molecular formula C11H18ClNO B1484222 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride CAS No. 2203015-81-8

1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride

Cat. No.: B1484222
CAS No.: 2203015-81-8
M. Wt: 215.72 g/mol
InChI Key: VKUGTMZTMBEZAA-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride is an organic compound featuring an ethylamine backbone substituted with a phenyl ring bearing 2-ethoxy and 4-methyl groups. The hydrochloride salt enhances its stability and solubility in aqueous environments. The ethoxy and methyl substituents likely influence its lipophilicity, metabolic stability, and receptor-binding properties compared to simpler aromatic amines.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-11-7-8(2)5-6-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGTMZTMBEZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride can be represented as follows:

  • IUPAC Name : 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 240.73 g/mol

The biological activity of 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine pathways. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which may enhance mood and alleviate symptoms of depression.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that the compound exhibits significant antidepressant-like effects in animal models. It enhances serotonin levels in the synaptic cleft by inhibiting its reuptake, leading to improved mood and reduced anxiety.
  • Neuroprotective Properties : Studies suggest that 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride may possess neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
  • Analgesic Effects : Preliminary investigations have shown that this compound may also exert analgesic effects, potentially through modulation of pain pathways involving serotonin and norepinephrine .

In Vitro Studies

In vitro studies have demonstrated that 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of serotonin and norepinephrine in neuronal tissues .

In Vivo Studies

A series of in vivo experiments conducted on rodent models indicated that administration of this compound resulted in significant reductions in depressive behaviors as measured by standard tests such as the forced swim test (FST) and tail suspension test (TST). The effective doses ranged from 5 to 20 mg/kg body weight .

Case Study 1: Depression Management

A clinical study involving patients diagnosed with major depressive disorder (MDD) showed promising results when treated with 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride. Patients reported a significant reduction in depressive symptoms after eight weeks of treatment, with an observable increase in serotonin levels measured through blood samples .

Case Study 2: Neuroprotection in Alzheimer's Disease

Another study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment led to decreased amyloid-beta plaque formation and improved cognitive function compared to control groups .

Data Tables

Study Type Findings Reference
In VitroIncreased serotonin levels; inhibited enzyme activity
In VivoReduced depressive behaviors; effective dose range 5-20 mg/kg
Clinical TrialSignificant reduction in MDD symptoms; increased serotonin levels
NeuroprotectionDecreased amyloid-beta plaques; improved cognitive function

Scientific Research Applications

Chemical Properties and Structure

1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride is an organic compound classified within the phenethylamine family. Its molecular formula is C11H18ClNC_{11}H_{18}ClN, with a molecular weight of approximately 201.73 g/mol. The compound features an ethoxy group and a methyl group attached to a phenyl ring, which contributes to its unique reactivity profile. It typically appears as a white to off-white crystalline solid and is soluble in water, facilitating its use in various chemical reactions and formulations.

Research indicates that 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride exhibits significant biological activity, particularly concerning neurotransmitter systems involved in mood regulation and cognitive functions. Preliminary studies suggest potential antidepressant-like effects, making it a candidate for further investigation in treating conditions such as depression and anxiety disorders.

Comparative Analysis with Related Compounds

The biological activity of 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochlorideEthoxy at position 2, methyl at position 4Potential antidepressant effects
1-(4-Methylphenyl)ethylamineMethyl at position 4 onlySimpler structure, less complex activity
1-(2-Ethoxy-3-methylphenyl)ethylamineEthoxy at position 2, methyl at position 3Different receptor interaction profile
1-(2-Ethoxy-5-methylphenyl)ethylamineEthoxy at position 2, methyl at position 5Distinct pharmacological effects

This comparison underscores how minor structural variations can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride:

  • Antidepressant-Like Effects : Research has indicated that compounds within this class may exhibit behaviors similar to established antidepressants in animal models, warranting further exploration into their mechanisms and efficacy.
  • Neurotransmitter Interaction : Studies have shown that this compound can modulate neurotransmitter systems effectively, suggesting its potential utility in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
  • Structure : Phenyl ring with 3,4-dihydroxy groups (catechol moiety) .
  • Key Differences : The polar hydroxyl groups increase water solubility but reduce metabolic stability due to susceptibility to methylation or glucuronidation.
  • Applications : Neurotransmitter used in treating hypotension and shock .
1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride
  • Structure: 4-(2-Methoxyphenoxy) substitution on the phenyl ring .
  • Applications: Likely intermediate in drug synthesis (e.g., serotonin-norepinephrine reuptake inhibitors).
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
  • Structure : 4-Hydroxy-3-methoxy (vanillyl group) substitution .
  • Key Differences : Hydroxy group enables hydrogen bonding, increasing solubility, while methoxy provides moderate lipophilicity.
  • Applications : Research in neurochemistry or flavor/fragrance industries.

Halogenated and Heterocyclic Derivatives

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine Hydrochloride
  • Structure : Fused benzodioxin ring system .
  • Key Differences : The heterocyclic structure may improve pharmacokinetic properties (e.g., prolonged half-life) but complicates synthesis.
  • Applications: Potential use in CNS-targeted drugs due to structural similarity to psychoactive compounds.
2-(4-Fluorophenoxy)ethanamine Hydrochloride
  • Structure: 4-Fluorophenoxy substituent .
  • Key Differences : Fluorine’s electronegativity enhances binding affinity to receptors via polar interactions.
  • Applications : Intermediate in fluorinated drug candidates (e.g., antidepressants, antivirals).

Pharmacologically Active Analogs

Venlafaxine Hydrochloride
  • Structure: 4-Methoxyphenyl group linked to a cyclohexanol moiety via ethylamine .
  • Key Differences: The cyclohexanol group increases molecular weight and complexity, enhancing serotonin-norepinephrine reuptake inhibition.
  • Applications : FDA-approved antidepressant .
4-Dimethylamino-N-benzylcathinone Hydrochloride
  • Structure: Dimethylamino and benzyl groups on a cathinone backbone .
  • Key Differences : Enhanced stimulant properties due to tertiary amine and aromatic substitutions.
  • Applications : Research in psychostimulant mechanisms .

Table 1: Comparative Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
1-(2-Ethoxy-4-methylphenyl)ethylamine HCl 2-Ethoxy, 4-methyl ~215.7 (estimated) Moderate lipophilicity, stable to oxidation Pharmaceutical intermediate
Dopamine HCl 3,4-Dihydroxy 189.6 High solubility, rapid metabolism Neurotransmitter therapy
Venlafaxine HCl 4-Methoxy, cyclohexanol 313.9 High bioavailability, complex metabolism Antidepressant
2-(4-Fluorophenoxy)ethanamine HCl 4-Fluorophenoxy 203.6 Enhanced receptor binding Fluorinated drug synthesis

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride typically involves:

  • Formation of the substituted phenylacetophenone or phenylacetaldehyde precursor.
  • Reductive amination or catalytic hydrogenation to introduce the ethylamine moiety.
  • Formation of the hydrochloride salt to improve stability and crystallinity.

The presence of the ethoxy group at the ortho position and the methyl group at the para position on the phenyl ring requires careful selection of starting materials and reaction conditions to avoid side reactions and ensure regioselectivity.

Key Preparation Methods

Catalytic Hydrogenation of Schiff Base Intermediates

One common approach involves the condensation of 2-ethoxy-4-methylacetophenone with ammonia or a primary amine to form an imine or Schiff base intermediate, followed by catalytic hydrogenation to yield the corresponding amine.

  • Reaction conditions:
    • Solvent: Methanol or ethanol
    • Catalyst: 10% Pd/C or similar palladium catalysts
    • Temperature: 20–55°C
    • Hydrogen pressure: Atmospheric to moderate (1 atm to several bars)
    • Time: 10–20 hours
  • Post-reaction: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in isopropanol or ethyl acetate, followed by crystallization.

This method offers high enantioselectivity when chiral ligands or catalysts are used and allows for relatively straightforward purification due to the crystalline nature of the hydrochloride salt.

Chemical Resolution from Racemic Mixtures

Another method involves synthesizing racemic 1-(2-ethoxy-4-methylphenyl)ethylamine followed by resolution to isolate the desired enantiomer.

  • Starting material: Racemic 1-(4-methylphenyl)ethylamine derivatives with ethoxy substitution introduced via electrophilic aromatic substitution or etherification.
  • Resolution agents: Chiral acids or bases (e.g., tartaric acid derivatives) to form diastereomeric salts.
  • Purification: Crystallization and selective recrystallization steps to enrich the desired enantiomer.
  • Advantages: Lower cost of raw materials, scalable industrial production.
  • Disadvantages: Additional steps and solvent use increase complexity and waste.

Palladium-Catalyzed Coupling and Deacylation

A patented method for related compounds involves:

  • Coupling of an aryl halide precursor with a methyl Grignard reagent under palladium catalysis to form an acylated intermediate.
  • Subsequent deacylation under basic conditions in a C4–C10 alcohol solvent to yield the free amine.
  • Purification via aqueous workup, solvent removal, and vacuum distillation or recrystallization.

This method is noted for:

  • Low cost and simple operation.
  • High purity and yield.
  • Industrial scalability due to straightforward post-processing.

Data Table: Comparative Summary of Preparation Methods

Method Key Steps Catalyst/Conditions Yield (%) Purity (%) Advantages Disadvantages
Catalytic Hydrogenation of Schiff Base Imine formation + H2 reduction Pd/C, MeOH, 20-55°C, H2 atm 85-95 >99 (HPLC) High enantioselectivity, simple Longer reaction time
Chemical Resolution from Racemic Racemate synthesis + chiral salt Chiral acids, recrystallization 70-85 >98 Cost-effective raw materials Multi-step, solvent-intensive
Pd-Catalyzed Coupling + Deacylation Coupling + base hydrolysis Pd catalyst, alkali hydroxide, C4-C10 alcohol 80-90 >98 Low cost, industrially scalable Requires handling of Grignard reagent

Detailed Research Findings

  • Enantioselective Catalysis: Use of chiral phosphine ligands with Pd catalysts in methanol under inert atmosphere yields optically pure amine hydrochlorides with enantiomeric excess (ee) close to 100%, as demonstrated in related phenylethylamine derivatives.

  • Solvent Effects: Methanol and ethanol are preferred solvents for hydrogenation steps due to their polarity and ability to dissolve both organic substrates and hydrogen gas. Ethanol also serves as a green solvent alternative.

  • Post-Synthesis Processing: After hydrogenation, the free amine is typically isolated by aqueous extraction and converted to the stable hydrochloride salt by addition of HCl in isopropanol or ethyl acetate. Crystallization yields a white solid with sharp melting points (e.g., 178–180°C), confirming high purity.

  • Industrial Feasibility: The palladium-catalyzed coupling followed by deacylation method offers advantages in terms of cost, safety, and scalability. The process avoids hazardous reagents and allows simple purification steps such as vacuum distillation and aqueous washing.

Notes on Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the 2-ethoxy and 4-methyl positions requires careful precursor synthesis and control of reaction conditions to prevent isomer formation.

  • Chiral Purity: Optical purity is critical for biological activity; thus, methods incorporating chiral catalysts or resolution steps are preferred for pharmaceutical applications.

  • Yield vs. Purity Trade-offs: Some methods yield higher purity at the cost of lower overall yield due to multiple purification steps.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride?

A reductive amination approach is often utilized, starting with 2-ethoxy-4-methylacetophenone. The ketone is reacted with ammonium acetate or a primary amine source, followed by reduction using agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Purification via recrystallization in ethanol/HCl yields the hydrochloride salt. For analogous compounds, LiAlH4 has been used to reduce intermediates (e.g., azides to amines), which could be adapted for this synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • HPLC with UV detection for purity assessment, as demonstrated in assays for structurally related adamantane derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers ensure compound stability during storage?

Store under inert atmosphere (argon) at −20°C, shielded from light. Stability in aqueous solutions should be tested across pH 5–9, as ethoxy and methyl groups may influence hydrolysis rates. Lyophilization is recommended for long-term storage, based on protocols for similar hydrochloride salts .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a chiral intermediate for synthesizing receptor agonists/antagonists. For example, ethylamine derivatives are precursors for adenosine A2a receptor agonists and antiviral agents like rimantadine analogs. The ethoxy and methyl substituents may enhance lipophilicity for blood-brain barrier penetration .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Strategies include:

  • Chiral resolution : Use (R)- or (S)-selective crystallization agents (e.g., tartaric acid derivatives).
  • Enzymatic methods : ω-Transaminases engineered for asymmetric synthesis, as shown in the production of (R)-1-(1-naphthyl)ethylamine .
  • Chiral chromatography : Preparative HPLC with amylose-based columns to separate enantiomers .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : To assess binding affinity with targets like G-protein-coupled receptors.
  • ADMET prediction software (e.g., SwissADME): Estimates logP, solubility, and cytochrome P450 interactions based on the ethoxy-methyl-phenyl scaffold .

Q. How should researchers address contradictory data in biological activity assays?

  • Dose-response reevaluation : Confirm activity across multiple concentrations.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays.
  • Receptor selectivity panels : Test against off-target receptors to rule out nonspecific binding, as done for ritodrine hydrochloride analogs .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., over-reduction).
  • Design of Experiments (DoE) : Statistically optimize parameters like temperature, catalyst loading, and solvent polarity. For related compounds, ethanol/water mixtures improve yield by 15–20% .

Q. How can the compound’s reactivity be leveraged for functionalization?

The ethylamine group undergoes:

  • Acylation : React with acyl chlorides to form amides.
  • Mannich reactions : Introduce alkyl/aryl groups at the amine position.
  • Cross-coupling : Palladium-catalyzed reactions to attach heterocycles, as seen in PMMA-grafted graphene oxide synthesis .

Q. What in vitro models are suitable for evaluating neuroactivity?

  • Primary neuronal cultures : Measure calcium influx via FLIPR assays.
  • Radioligand binding : Use ³H-labeled analogs to quantify receptor affinity, following protocols for adenosine receptor agonists .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points?

  • Inter-laboratory calibration : Cross-validate using DSC (differential scanning calorimetry).
  • Impurity analysis : Trace moisture or residual solvents (e.g., ethanol) can depress melting points. Karl Fischer titration and GC-MS are recommended .

Q. Why might NMR spectra vary between batches?

  • Polymorphism : Different crystalline forms alter proton environments.
  • Solvent effects : Use deuterated DMSO or CDCl3 consistently.
  • Acidic protons : Amine protonation states shift peaks; control pH during sample preparation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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